tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Overview
Description
tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules. The trifluoromethyl group is widely used in pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and binding selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One practical method for synthesizing tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves the decarboxylative cross-coupling of N-hydroxyphthalimide esters with tert-butyl 2-(trifluoromethyl)acrylate. This reaction is driven by the photochemical activity of electron donor-acceptor complexes formed by the non-covalent interaction between a Hantzsch ester and a redox-active ester .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the use of visible light-promoted decarboxylative cross-coupling reactions suggests a potential pathway for scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo various chemical reactions, including:
Radical trifluoromethylation: This reaction involves the addition of a trifluoromethyl group to carbon-centered radical intermediates.
Photoredox catalysis: This method uses visible light to drive the formation of trifluoromethyl radicals, which can then participate in various chemical transformations.
Common Reagents and Conditions:
Radical trifluoromethylation: Common reagents include trifluoromethyl iodide and photoredox catalysts such as ruthenium (II) polypyridine complexes.
Photoredox catalysis: Conditions typically involve visible light irradiation and the use of photoredox catalysts like eosin Y.
Major Products: The major products formed from these reactions include trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is used as a building block for the synthesis of complex molecules, particularly those containing trifluoromethyl groups .
Biology and Medicine: The trifluoromethyl group in this compound enhances the metabolic stability and lipophilicity of drug molecules, making it a valuable component in the development of pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with improved chemical and physical properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves the formation of trifluoromethyl radicals through photoredox catalysis. These radicals can then participate in various chemical transformations, leading to the formation of trifluoromethylated products . The molecular targets and pathways involved in these reactions are primarily related to the generation and stabilization of radical intermediates .
Comparison with Similar Compounds
- tert-butyl 2-(trifluoromethyl)acrylate
- trifluoromethyl iodide
- eosin Y
Uniqueness: tert-butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to its specific structure, which combines a trifluoromethyl group with a naphthyridine core. This combination enhances its chemical stability and reactivity, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-10-9(8-19)4-5-11(18-10)14(15,16)17/h4-5H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFYGRXZEODWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745317 | |
Record name | tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356109-19-7 | |
Record name | 1,6-Naphthyridine-6(5H)-carboxylic acid, 7,8-dihydro-2-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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